Methyl (2S,4S)-4-[(4-methoxybenzoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride is a synthetic organic compound primarily recognized for its potential applications in medicinal chemistry, particularly as an antiviral agent. This compound belongs to a class of pyrrolidine derivatives that exhibit various biological activities, including inhibition of certain enzymes and receptors involved in viral replication and neurological disorders.
The compound has been detailed in various patents and scientific literature, highlighting its synthesis and application in therapeutic contexts. Notably, patents such as US8940718B2 describe its antiviral properties and potential therapeutic uses . Additional sources provide insights into its chemical synthesis and structural characteristics .
Methyl (2S,4S)-4-[(4-methoxybenzoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride can be classified as:
The synthesis of Methyl (2S,4S)-4-[(4-methoxybenzoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride typically involves several steps, including the formation of the pyrrolidine ring and subsequent esterification reactions.
The synthesis may utilize reagents such as:
Methyl (2S,4S)-4-[(4-methoxybenzoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride can undergo several chemical reactions:
These reactions are significant for modifying the compound's pharmacological properties or for further synthetic applications in drug development.
The mechanism of action for Methyl (2S,4S)-4-[(4-methoxybenzoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride involves its interaction with specific biological targets:
Studies indicate that such compounds can exhibit IC50 values in the micromolar range against specific targets, suggesting effective inhibition at therapeutic concentrations .
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation.
Methyl (2S,4S)-4-[(4-methoxybenzoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride has several potential applications:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, contributing to advancements in therapeutic strategies against viral infections and neurological conditions.
Methyl (2S,4S)-4-[(4-methoxybenzoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride (CAS: 1354488-50-8) represents a stereochemically defined pyrrolidine derivative with significant implications in modern drug design. Its core structure integrates a trans-configured pyrrolidine ring—a privileged scaffold in medicinal chemistry due to its conformational rigidity and bioisosteric properties toward peptide bonds. The para-methoxybenzoyl (p-anisoyl) ester moiety at the C4 position enhances the molecule's lipophilicity, facilitating blood-brain barrier penetration, while the C2 methyl ester group serves as a synthetic handle for further derivatization. This structural motif aligns with bioactive compounds targeting neurological and cardiovascular pathways, as evidenced by analogous (2S,4S)-configured pyrrolidines functioning as enzyme inhibitors or receptor modulators [1] [6]. The hydrochloride salt form improves crystallinity and aqueous solubility—critical for pharmacokinetic optimization in preclinical development. Pyrrolidine derivatives with similar stereochemistry have been foundational in developing angiotensin-converting enzyme (ACE) inhibitors and calcium channel blockers, underscoring the therapeutic relevance of this chiral template [6] [7].
Table 1: Structurally Related (2S,4S)-Pyrrolidine Derivatives in Medicinal Chemistry
Compound Name | CAS Number | Key Structural Feature | Molecular Weight |
---|---|---|---|
Methyl (2S,4S)-4-[(4-methoxybenzoyl)oxy]-2-pyrrolidinecarboxylate HCl | 1354488-50-8 | p-Methoxybenzoyl ester | Not reported |
(2S,4S)-Methyl 4-(2-methoxyphenoxy)pyrrolidine-2-carboxylate HCl | 1354487-98-1 | o-Methoxyphenoxy ether | 287.74 |
(2S,4S)-Methyl 4-(4-acetylphenoxy)pyrrolidine-2-carboxylate HCl | 1266111-71-0 | p-Acetylphenoxy ether | 299.75 |
Methyl (2S,4S)-4-[(cyclopentylcarbonyl)oxy]-2-pyrrolidinecarboxylate HCl | 1354487-67-4 | Cyclopentylcarbonyl ester | Not reported |
Although direct mechanistic studies on this specific compound are limited in public literature, its structural analogs demonstrate engagement with high-value therapeutic targets. The (2S,4S) stereochemistry is critical for binding to zinc-dependent metalloproteases like ACE and neutral endopeptidase (NEP). For example, carboxyalkyl dipeptides incorporating this scaffold exhibit nanomolar inhibition of ACE, reducing angiotensin II production and potentiating bradykinin—key mechanisms for antihypertensive agents [6]. The para-methoxybenzoyl group may confer selectivity toward serotonergic or adrenergic receptors, as seen in ligands where electron-rich aryl esters modulate receptor affinity and functional activity. Computational modeling suggests the C4 ester carbonyl could participate in hydrogen bonding with catalytic residues of proteases, while the pyrrolidine nitrogen facilitates chelation with zinc ions in metalloenzyme active sites [6] [7]. Additionally, the compound’s potential as a calcium channel blocker is inferred from tetrazole-pyrrolidine hybrids that inhibit T-type calcium channels in pain pathways [7]. These attributes position it as a versatile intermediate for developing central nervous system (CNS) agents or cardiovascular therapeutics, though in vitro target validation data remains unpublished.
The synthesis of this compound leverages stereoselective strategies established for chiral pyrrolidine carboxylates. Industrial routes typically begin with L-proline or its derivatives, exploiting the inherent (2S) chirality. The C4 hydroxyl group is introduced via microbial oxidation or chemical resolution, followed by esterification with p-anisoyl chloride under Schotten-Baumann conditions. Critical to this process is the retention of trans diastereoselectivity at C2 and C4, achieved through substrate-directed diastereocontrol or enzymatic desymmetrization [1] [5]. The final hydrochloride salt formation, often using hydrogen chloride in diethyl ether, enhances stability during storage. Commercial suppliers like EOS Med Chem emphasize "room temperature, sealed, dry" storage conditions to prevent ester hydrolysis or racemization [1] [3] [5].
Yields in analogous syntheses vary significantly based on the C4 substituent. For example:
Table 2: Synthetic Characteristics of Analogous Pyrrolidine Carboxylates
Reaction Type | Key Conditions | Reported Yield Range | Purity Specification |
---|---|---|---|
Esterification | p-Anisoyl chloride, base, 0°C | Not reported | Not available |
Salt Formation | HCl/ether, precipitation | Not reported | >95% (by HPLC) |
Enantioselective Step | Enzymatic resolution or chiral auxiliaries | 40–65% in analogs | >99% ee |
Table 3: Reaction Yields from Structurally Similar Synthetic Procedures
Analog Structure | Reaction Step | Yield | Source |
---|---|---|---|
4-Nitrobenzyl pyrrolidine carboxylate | Nucleophilic displacement | 91.3% | [8] |
4-Nitrobenzyl pyrrolidine carboxylate | Coupling/cyclization | 17–18% | [8] |
Despite its potential, comprehensive biological and physicochemical data for this compound remain absent from public domains. Structural characterization is limited to vendor-reported CAS numbers and molecular formulas, with no peer-reviewed crystallography or NMR studies confirming its solid-state conformation or solution behavior [1] [3]. Pharmacological profiling gaps include:
Synthetic challenges also persist:
These gaps hinder rational derivatization for lead optimization and underscore the need for collaborative academia-industry studies to unlock the compound’s therapeutic potential.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0